molecular formula C7H4F3NO3 B1329497 2-Nitro-4-(trifluoromethyl)phenol CAS No. 400-99-7

2-Nitro-4-(trifluoromethyl)phenol

Cat. No. B1329497
CAS RN: 400-99-7
M. Wt: 207.11 g/mol
InChI Key: XZEDEVRSUANQEM-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4F3NO3 . It is the major product of the solution phase photodecomposition of fluorodifen .


Synthesis Analysis

2-Nitro-4-(trifluoromethyl)phenol has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(trifluoromethyl)phenol can be represented as O2NC6H3(CF3)OH .


Chemical Reactions Analysis

2-Nitro-4-(trifluoromethyl)phenol is the major product of the solution phase photodecomposition of fluorodifen .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-4-(trifluoromethyl)phenol are as follows :

Scientific Research Applications

Synthesis of Herbicides

2-Nitro-4-(trifluoromethyl)phenol: is used in the synthesis of various herbicides. Its derivative, 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester , is an example of a compound that can be formulated into herbicides to control weed growth in agricultural settings .

Photodecomposition Studies

This compound is a major product in the solution phase photodecomposition of fluorodifen , an organofluorine compound used in pesticides . Studying its photodecomposition can help understand the environmental fate of such chemicals and their breakdown products.

Mechanism of Action

The mechanism of action for 2-Nitro-4-(trifluoromethyl)phenol is not explicitly mentioned in the available resources .

Safety and Hazards

2-Nitro-4-(trifluoromethyl)phenol is a chemical that can cause skin and eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

properties

IUPAC Name

2-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEDEVRSUANQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059946
Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)phenol

CAS RN

400-99-7
Record name 2-Nitro-4-(trifluoromethyl)phenol
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Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Record name 2-nitro-4-(trifluoromethyl)phenol
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Record name 2-Nitro-4-(trifluoromethyl)phenol
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Synthesis routes and methods I

Procedure details

45 g of 4-chloro-3-nitro-benzotrifluoride and 10 ml of 50% strength aqueous benzyldodecyldimethylammonium chloride are initially introduced into 150 ml of ethylene glycol monomethyl ether, and 100 g of 50% strength potassium hydroxide solution are added dropwise in the course of about 30 minutes, up to a temperature of 65° C. The mixture is then stirred at 65° C. for 6 hours and subsequently cooled and rendered acid with concentrated hydrochloric acid, and about 500 ml of distillate are driven over with steam. The organic phase is separated off and washed with 20 ml of dilute hydrochloric acid, and the organic phase is again separated off and dried with sodium sulphate. 38 g of 2-nitro-4-trifluoromethylphenol are obtained, which corresponds to a yield of 92% of theory.
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Synthesis routes and methods II

Procedure details

45 g of 4-chloro-3-nitro-benzotrifluoride, dissolved in 150 ml of methanol, are initially introduced. 80 g of an ion exchanger resin containing quaternary ammonium groups are then introduced, the mixture is stirred for 10 minutes, 100 g of 50% strength sodium hydroxide solution are added dropwise, up to a maximum temperature of 70° C., and the mixture is stirred at 65° C. for 8 hours. After cooling the mixture, it is acidified with concentrated hydrochloric acid, the ion exchanger is filtered off and the crude product is distilled with steam. 27 g of 2-nitro-4-trifluoromethylphenol are obtained. nD20 : 1.5003.
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45 g
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Synthesis routes and methods III

Procedure details

87.6 g of finely powdered sodium hydroxide was added in portions over an 8-hour period to a stirred solution of 165.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide at room temperature. The mixture was allowed to stand overnight, then poured into 1.5 liters of cold water. The resulting mixture was acidified to pH 1 with concentrated hydrochloric acid. An oil formed; it was separated and dissolved in ether. The solution was dried (MgSO4) and stripped of solvent under reduced pressure. The residue was mixed with cold sodium hydroxide solution and the mixture was extracted with petroleum ether. The water layer was acidified with concentrated hydrochloric acid. The resulting oil was separated and dissolved in ether. The solution was dried (MgSO4) and stripped of solvent to give 2-nitro-4-(trifluoromethyl)phenol (6A).
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Powdered sodium hydroxide (48 g) was added in portions over a period of 24 hours to a stirred solution of 4-chloro-3-nitrobenzotrifluoride (90 g) in dimethylsulfoxide (120 ml). After stirring the mixture vigorously for a further day another portion of powdered sodium hydroxide (4.8 g) was added and stirring was continued for a further 8 hours period. The mixture was poured into cold water (1 litre) and extracted with diethyl ether. The aqueous phase was acidified with concentrated hydrochloric acid, extracted with diethyl ether and the ethereal phase was washed with brine. The washed ethereal solution was dried over anhydrous magnesium sulfate and the solvent was evaporated to give the title compound as a brown oil (50 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitro-4-(trifluoromethyl)phenol
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Reactant of Route 5
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Reactant of Route 6
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